molecular formula C9H7Cl2N3S2 B479534 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine CAS No. 650594-75-5

3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine

Cat. No. B479534
M. Wt: 292.2g/mol
InChI Key: DZDOIHXEUPFBLX-UHFFFAOYSA-N
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Description

The compound “3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a well-known heterocyclic nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate, followed by the addition of carbon disulfide and triethylamine . The system is then cooled to room temperature, and 2,4-dichlorobenzyl chloride is added .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . The crystal structure of a similar compound, 3-((2,4-dichlorobenzyl)thio)-5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo [4,3-c]pyrimidine, has been reported .


Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives have been extensively studied . These compounds have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine is involved in the synthesis of various heterocyclic compounds. For example, it was used in the synthesis of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine, which was further reacted with substituted salicylaldehyde to produce Schiff bases. These Schiff bases were characterized for their structure using IR and 1H NMR spectroscopy (H. Ling, 2007).

Biological Activity and Pharmaceutical Potential

  • Several studies highlight the potential biological activities of 1,3,4-thiadiazole derivatives, which include this compound. For instance, a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed significant DNA protective ability and antimicrobial activity. One compound exhibited cytotoxicity on cancer cell lines, suggesting its potential use in chemotherapy (M. Gür et al., 2020).

Antimicrobial and Antifungal Activities

  • Research has demonstrated the antimicrobial properties of compounds derived from 1,3,4-thiadiazole. For instance, novel 1,3,4-thiadiazole amide derivatives showed inhibitory effects on certain bacterial strains (Z. Xia, 2015). Another study synthesized derivatives integrated with benzofuran and pyrazole moieties, which showed promising antimicrobial activities (M. Idrees et al., 2019).

Applications in Materials Chemistry

  • The compound's derivatives have been explored in materials chemistry. For instance, ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core was studied, highlighting the potential applications in organometallic materials chemistry (B. Ardan et al., 2017).

Corrosion Inhibition

  • Some studies have explored the use of thiadiazole derivatives as corrosion inhibitors. For example, quantum chemical and molecular dynamics simulation studies were conducted on certain thiazole and thiadiazole derivatives to predict their performances in inhibiting corrosion of iron (S. Kaya et al., 2016).

Future Directions

Recent research has proposed novel ultrasound-assisted methods for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and for the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives . These methods could potentially be applied to the synthesis of “3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine”.

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S2/c10-6-2-1-5(7(11)3-6)4-15-9-13-8(12)16-14-9/h1-3H,4H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDOIHXEUPFBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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